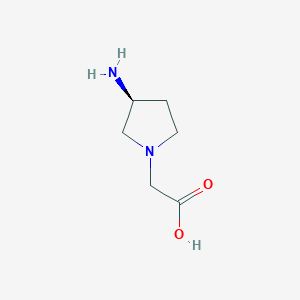

(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid

Overview

Description

(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid is a chiral amino acid derivative with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-3-carboxylic acid.

Amidation: The carboxylic acid group is converted to an amide using reagents like thionyl chloride and ammonia.

Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Acylation: The amine is acylated with chloroacetic acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like borane.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, alcohols, and various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview : (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid serves as a crucial building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders.

Key Applications :

- Neurotransmitter Modulation : The compound acts as a precursor for synthesizing neurotransmitter analogs, which can influence neurological pathways and potentially treat conditions like depression and anxiety .

- Therapeutic Agents : Research indicates its potential in developing drugs for inflammatory diseases, including inflammatory bowel disease (IBD) by modulating immune responses .

| Application Area | Example Compounds | Mechanism of Action |

|---|---|---|

| Neurological Disorders | Fentanyl Derivatives | Agonist activity at opioid receptors |

| Inflammatory Diseases | Pyrrolidin-3-ylacetic acid derivatives | Inhibition of chemokine pathways affecting immune cell migration |

Biochemical Research

Overview : The compound is extensively used in studies related to neurotransmitter systems, aiding researchers in understanding the mechanisms of action and therapeutic effects.

Research Insights :

- Mechanism Exploration : Studies have shown that this compound can interact with specific receptors, influencing various biochemical pathways.

- Neurotransmitter Systems : It plays a role in elucidating the functions of neurotransmitters and their pathways, providing insights into potential therapeutic targets.

Peptide Synthesis

Overview : This compound is integral to peptide synthesis, which is vital for developing new therapeutics and understanding protein interactions.

Applications in Peptide Chemistry :

- Building Blocks for Peptides : It is utilized to create peptide chains that mimic natural peptides involved in physiological processes.

- Therapeutic Peptides : Research is ongoing into its use for synthesizing peptides with specific biological activities, such as antimicrobial or anticancer properties.

| Peptide Type | Target Action | Example Applications |

|---|---|---|

| Antimicrobial Peptides | Inhibition of bacterial growth | Treatment of infections |

| Anticancer Peptides | Induction of apoptosis | Cancer therapy development |

Analytical Chemistry

Overview : In analytical chemistry, this compound acts as a standard for quantifying similar compounds in complex mixtures.

Key Functions :

- Quality Control : It aids laboratories in ensuring the consistency and quality of pharmaceutical products through precise analytical methods.

- Method Development : Researchers employ this compound to develop new analytical techniques for detecting and quantifying amino acids and related compounds.

Material Science

Overview : The compound is being explored for its potential applications in creating novel materials with specific properties.

Research Areas :

- Polymer Development : Investigations are underway to incorporate this compound into polymer matrices to enhance mechanical properties or introduce bioactivity.

- Coatings and Composites : Its unique chemical structure may lend itself to developing advanced coatings with specific functionalities.

Case Studies

- Therapeutic Development for IBD

-

Neurotransmitter Analog Synthesis

- A study highlighted the successful synthesis of neurotransmitter analogs using this compound as a precursor, showcasing its role in developing potential treatments for neurological disorders.

Mechanism of Action

The mechanism of action of (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with different functional groups.

Proline: A naturally occurring amino acid with a pyrrolidine ring.

Pyrrolidine-2,5-dione: A cyclic imide with a pyrrolidine ring.

Uniqueness

(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid is unique due to its specific chiral configuration and the presence of both amino and carboxylic acid functional groups, which confer distinct chemical and biological properties.

Biological Activity

(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid, also known as (S)-APAA, is a compound that has garnered attention for its potential therapeutic applications in various biological contexts. This article will explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : [(3S)-3-amino-1-pyrrolidinyl]acetic acid

- Molecular Formula : C6H12N2O2

- Molecular Weight : 144.17 g/mol

(S)-APAA functions primarily as a neuromodulator and has been studied for its interactions with neurotransmitter systems. It exhibits a unique ability to influence the levels of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA), which are crucial for maintaining synaptic balance and neuroplasticity.

1. Neuroprotective Effects

Research indicates that (S)-APAA may offer neuroprotective benefits, particularly in models of cerebral ischemia. In one study, (S)-APAA demonstrated the ability to reduce neuronal death in hypoxic conditions by modulating nitric oxide synthase activity, which is crucial for maintaining cerebral blood flow during ischemic events .

2. Antimicrobial Activity

(S)-APAA has shown promising antimicrobial properties against various bacterial strains. In vitro studies have indicated that it possesses significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. Additionally, it exhibited antifungal properties against Candida albicans and Fusarium oxysporum with MIC values indicating moderate efficacy .

3. Analgesic Properties

The compound has also been evaluated for its analgesic effects. In animal models, (S)-APAA was found to significantly reduce pain responses in inflammatory pain models, comparable to standard analgesics like indomethacin .

Case Study 1: Neuroprotection in Cerebral Ischemia

A study conducted on a rabbit model of cerebral palsy demonstrated that administration of (S)-APAA prior to inducing hypoxic conditions resulted in a marked reduction in neuronal loss and improved behavioral outcomes in the offspring . The compound's ability to modulate nitric oxide levels was identified as a key factor in its neuroprotective mechanism.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various pyrrolidine derivatives, (S)-APAA was tested against common pathogenic bacteria. The results showed that it inhibited the growth of E. coli and Pseudomonas aeruginosa effectively, suggesting its potential use as an antimicrobial agent in clinical settings .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For pyrrolidine derivatives, a common approach is to start with a chiral pyrrolidine core (e.g., (S)-pyrrolidin-3-amine) and perform alkylation with a protected acetic acid moiety. Protecting groups (e.g., tert-butoxycarbonyl, Boc) are critical to prevent unwanted side reactions at the amino group . Enantiomeric purity can be validated using chiral HPLC with columns such as Chiralpak® IA/IB, as described for similar chiral amines . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Based on structurally related compounds (e.g., 2-(pyridin-3-yl)acetic acid), wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks, as respiratory irritation is common with amino-pyrrolidine derivatives . In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for persistent symptoms . Store the compound in airtight containers at 2–8°C to prevent degradation .

Q. How can the purity of this compound be quantified?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is standard. A C18 column and gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) resolve impurities . Titration with sodium hydroxide (0.1 M) can determine free carboxylic acid content, though this requires prior neutralization of the amino group to avoid interference .

Advanced Research Questions

Q. How can researchers resolve batch-to-batch variability in the chiral purity of this compound?

- Methodological Answer : Variability often arises from incomplete stereochemical control during synthesis. Implement inline NMR monitoring (e.g., -NMR with chiral shift reagents) to track enantiomeric excess (ee) in real time . For post-synthesis correction, consider diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate the desired enantiomer . Statistical process control (SPC) charts for HPLC purity data across batches help identify systemic synthesis errors .

Q. What experimental strategies stabilize this compound under physiological pH conditions?

- Methodological Answer : Conduct pH stability studies by incubating the compound in buffers (pH 2–9) at 37°C. Monitor degradation via LC-MS over 72 hours. For pH < 5, protonation of the amino group reduces nucleophilic degradation, while buffering at pH 6–7 with phosphate or Tris minimizes carboxylic acid reactivity . Lyophilization in the presence of cryoprotectants (e.g., trehalose) enhances long-term stability .

Q. How can computational modeling guide the optimization of this compound for drug discovery?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., enzymes with pyrrolidine-binding pockets). Density functional theory (DFT) calculations assess the energy barriers for stereochemical inversion, informing synthetic feasibility . QSAR models correlate structural modifications (e.g., substituents on the pyrrolidine ring) with bioavailability .

Q. Key Considerations for Experimental Design

- Control Groups : Include stability controls (e.g., inert atmosphere, dark storage) to isolate degradation pathways .

- Replication : Perform triplicate HPLC runs and statistical analysis (e.g., ANOVA) to validate purity data .

- Ethical Compliance : Adhere to institutional guidelines for handling corrosive/irritant compounds, referencing SDS protocols .

Properties

IUPAC Name |

2-[(3S)-3-aminopyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVERFTFADAXMTR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287112 | |

| Record name | (3S)-3-Amino-1-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-33-4 | |

| Record name | (3S)-3-Amino-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-1-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.